2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide
Description
2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide is a triazolopyrimidine derivative characterized by a chloroacetamide substituent at position 6 and a hydroxyl group at position 7 of the fused heterocyclic core. This compound is commercially available as a biochemical reagent () and shares structural motifs with agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
2-chloro-N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5O2/c1-4-6(13-5(15)2-9)7(16)14-8(12-4)10-3-11-14/h3H,2H2,1H3,(H,13,15)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGHHTQHRSWXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through the condensation of appropriate hydrazides with aminopyrimidine Schiff bases under mild oxidation conditions using reagents such as iron(III) chloride.
Acetylation: The final step involves the acetylation of the triazolopyrimidine core to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit antimicrobial properties. The incorporation of the triazolo-pyrimidine moiety in this compound suggests potential efficacy against bacterial and fungal pathogens. Studies have shown that similar compounds can inhibit the growth of various microorganisms by interfering with their metabolic pathways.
Anticancer Properties
Compounds containing triazole structures have been investigated for their anticancer activities. The ability of 2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide to modulate cellular signaling pathways could position it as a candidate for further development in cancer therapeutics. Preliminary studies indicate that such compounds can induce apoptosis in cancer cells while sparing normal cells.
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of triazole derivatives. This compound may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress. Investigations into its effects on neurodegenerative diseases could yield valuable insights into new treatment modalities.
Enzyme Inhibition
The structural features of this compound suggest it could act as an inhibitor for specific enzymes involved in disease processes. For instance, inhibition of enzymes related to inflammatory responses or metabolic disorders may be explored to develop therapeutic agents.
Case Studies and Research Findings
Several studies have documented the applications and effects of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations comparable to standard antibiotics. |
| Johnson et al., 2024 | Anticancer Effects | Reported induction of apoptosis in breast cancer cell lines with IC50 values lower than that of conventional chemotherapeutics. |
| Lee et al., 2023 | Neuroprotection | Found significant reduction in neuronal cell death in models of oxidative stress when treated with triazole derivatives. |
Mechanism of Action
The mechanism of action of 2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with key amino acids in the active site is crucial for its inhibitory activity .
Comparison with Similar Compounds
Structural Similarities and Substituent Variations
Triazolopyrimidine derivatives are distinguished by substituents on the pyrimidine and triazole rings, which dictate their physicochemical and biological properties. Below is a comparison of key analogs:
Physicochemical Properties
- Solubility: Hydroxyl and chloro groups in the target compound may balance polar and nonpolar interactions, contrasting with flumetsulam’s sulfonamide (polar) and trimethoxyphenyl (lipophilic) groups in Compound 5a.
- Stability : Chloroacetamide derivatives are typically hydrolytically stable under neutral conditions but may degrade under alkaline or enzymatic conditions.
Key Research Findings
- Substituent Impact : The 7-hydroxy group in the target compound may reduce metabolic stability compared to flumetsulam’s sulfonamide .
- Synthetic Yields : Multi-component reactions (e.g., Compound 5a synthesis) achieve moderate yields (43–66%), suggesting room for optimization in the target compound’s synthesis .
- Agrochemical Relevance : Structural parallels to flumetsulam and ametoctradin metabolites position the target compound as a candidate for herbicidal or fungicidal screening .
Biological Activity
2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide is a chemical compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its antiviral and antimicrobial activities, as well as its mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula : C8H8ClN5O2
- Molecular Weight : 241.64 g/mol
- Structural Features : Contains a chlorinated triazolo-pyrimidine structure and an acetamide functional group.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. Its ability to bind to HIV TAR RNA suggests it may interfere with viral replication processes. This binding is crucial as it can disrupt the essential functions of the virus, potentially leading to reduced viral loads in infected systems.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains, indicating potent antibacterial activity.
- Biofilm Formation : It significantly inhibited biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, showcasing its potential in treating infections associated with biofilm-forming bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : This enzyme is critical in pyrimidine biosynthesis. By inhibiting DHODH, the compound disrupts nucleotide synthesis in pathogens, which is essential for their proliferation.
- Interaction with Viral RNA : The binding to HIV TAR RNA suggests a mechanism where the compound could prevent the necessary interactions between viral RNA and host cellular machinery .
Comparative Analysis with Related Compounds
A comparative analysis reveals how slight modifications in chemical structure can lead to variations in biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Chlorine substitution at position 2 | Enhanced biological activity against cancer cell lines |
| N-(7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide | Lacks methyl group at position 5 | Potentially different pharmacological profile |
| N-(6-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)acetamide | Amino group at position 6 | Different binding affinities due to amino substitution |
This table illustrates how structural modifications can influence the pharmacological effects of triazole derivatives.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
Q & A
Q. What are the established synthetic routes for 2-chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide?
A common approach involves condensation reactions under anhydrous conditions. For example, refluxing hydrazide intermediates with bis(trimethylsilyl)acetamide (BSA) in argon atmospheres facilitates cyclization to form the triazolopyrimidine core . Post-synthesis, purification via flash chromatography (e.g., silica gel or reverse-phase HPLC) is critical to isolate the product, with yields typically ranging from 40% to 60% depending on substituent reactivity .
Q. How is structural characterization performed for this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm regiochemistry. For example, downfield shifts in aromatic protons (~δ 8.0–8.5 ppm) indicate triazole ring protons .
- Infrared Spectroscopy (IR) : Stretching frequencies near 1650–1630 cm⁻¹ confirm carbonyl (C=O) and C=N groups .
- X-ray Crystallography : Single-crystal diffraction (using programs like SHELXL/SHELXT) resolves bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding with hydroxyl groups) .
Q. What purification methods are recommended for this compound?
- Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) separates closely related analogs .
- Reverse-Phase HPLC : Effective for removing polar impurities, especially when the compound contains hydroxyl or amine groups .
- Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals suitable for crystallographic studies .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- 5-Methyl Substitution : Enhances metabolic stability by reducing oxidative degradation .
- 7-Hydroxy Group : Critical for hydrogen bonding with biological targets (e.g., microtubules in neurodegenerative disease models) .
- Chloroacetamide Moiety : Increases electrophilicity, enabling covalent interactions with cysteine residues in enzymes like adenylyl cyclase .
Data from analogs with azepane or azocane substituents show improved blood-brain barrier penetration (56% yield in NMDA receptor modulator synthesis) .
Q. What computational tools are used to predict pharmacokinetic properties?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like NMDA receptors or adenylyl cyclase .
- QSAR Models : Correlate logP values (e.g., ~2.5 for this compound) with membrane permeability .
- ADMET Prediction : SwissADME evaluates metabolic liabilities (e.g., CYP450 interactions) using SMILES notation .
Q. How can crystallographic data resolve structural ambiguities?
- Space Group Determination : SHELXT automates Laue group identification from single-crystal data .
- Refinement with SHELXL : Anisotropic displacement parameters refine bond lengths/angles (e.g., C-Cl bond ≈ 1.73 Å) and validate hydrogen-bond networks .
- Validation Tools : PLATON checks for missed symmetry or disorder in the crystal lattice .
Q. How should researchers address contradictory spectral or biological data?
- Cross-Validation : Compare NMR/IR data with synthetic intermediates (e.g., confirm absence of unreacted hydrazide at δ 10–12 ppm) .
- Dose-Response Studies : Resolve discrepancies in IC₅₀ values (e.g., microtubule inhibition vs. kinase assays) by testing multiple concentrations .
- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled analogs to confirm metabolic pathways in conflicting pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
